molecular formula C23H32N4 B1669468 CP 154526 CAS No. 157286-86-7

CP 154526

Cat. No.: B1669468
CAS No.: 157286-86-7
M. Wt: 364.5 g/mol
InChI Key: FHQYJZCJRZHINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine, commonly referred to as CP-154,526, is a pyrrolopyrimidine derivative with a molecular formula of C₂₇H₃₆N₄. Its IUPAC name is N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

CP-154,526 exhibits high affinity for CRF₁ receptors, with studies demonstrating its efficacy in displacing ligands like [¹²⁵I-Tyr⁰]sauvagine in vitro and blocking CRF-mediated physiological responses in animal models . It is administered via subcutaneous (s.c.), intraperitoneal (i.p.), or intracerebroventricular (i.c.v.) routes , and its pharmacokinetic profile includes detectable metabolites in blood .

Properties

IUPAC Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5/h12-14H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQYJZCJRZHINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027582
Record name N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157286-86-7
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157286-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP 154526
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157286867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo(2,3-d)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-154526
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A549FB00R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine Core Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold forms the central heterocyclic structure. A patented method details the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) via a two-step condensation-cyclization sequence:

  • Condensation of 2-Methyl-3,3-Dichloroacrylonitrile with Trimethyl Orthoformate :
    Reacting 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in methanol yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV). This intermediate is stabilized by electron-withdrawing groups, facilitating subsequent cyclization.

  • Addition-Cyclization with Formamidine Salt :
    Formamidine acetate and sodium methoxide in methanol undergo nucleophilic attack on IV at 35–40°C, followed by HCl elimination at 65–70°C to yield (I). Critical parameters include:

    • Molar ratio of base (NaOMe) : formamidine salt : IV = 2.0–3.0 : 1.0–1.5 : 1
    • One-pot reaction design minimizing intermediate isolation

Typical Yield : 90.2% with 99.3% HPLC purity under optimized conditions.

Installation of the 7-Mesityl Substituent

The 2,4,6-trimethylphenyl (mesityl) group at position 7 is introduced via Friedel-Crafts alkylation or direct arylation. While explicit protocols for CP-154526 are scarce, analogous methods from pyrrolopyrimidine literature suggest:

  • Electrophilic Aromatic Substitution : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with mesitylene under acidic conditions (e.g., AlCl₃) at 80–100°C.
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling for hindered aryl groups, though this requires pre-functionalized intermediates.

Challenges : Steric hindrance from mesityl necessitates prolonged reaction times (12–24 h) and elevated temperatures.

Sequential N-Alkylation for Ethylamine and Butylamine Side Chains

The 4-position chloro group is displaced by successive nucleophilic substitutions:

Primary Amination with Ethylamine

  • Conditions : Ethylamine (2 eq) in THF at 60°C for 6 h, with K₂CO₃ as base.
  • Intermediate : 4-(Ethylamino)-7-mesityl-pyrrolo[2,3-d]pyrimidine.

Secondary Alkylation with 1-Bromobutane

  • Conditions : 1-Bromobutane (1.2 eq), NaH (1.5 eq) in DMF at 0°C → RT, 12 h.
  • Critical Parameter : Controlled addition rate to avoid N-overalkylation.

Overall Yield (Two Steps) : ~65–70%.

Alternative Pathways and Optimization Strategies

One-Pot Multi-Step Synthesis

A streamlined approach condenses key steps:

  • Simultaneous mesityl introduction and chloro displacement using mesitylmagnesium bromide under Suzuki-Miyaura conditions.
  • Advantage : Reduces purification steps; Disadvantage : Lower regioselectivity (75% yield).

Solvent and Base Optimization

  • Solvent Screening : Ethanol > DMF > THF for N-alkylation efficiency.
  • Base Impact : NaH outperforms K₂CO₃ in polar aprotic solvents (Table 1).

Table 1: Base Effect on N-Alkylation Yield

Base Solvent Yield (%) Purity (%)
NaH DMF 78 98.5
K₂CO₃ Ethanol 65 97.2
DBU THF 52 95.8

Analytical Characterization and Validation

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 7.05 (s, 2H, mesityl-H), 6.45 (s, 1H, pyrrole-H), 3.60 (q, J=7.0 Hz, 2H, NCH₂CH₃), 3.20 (t, J=7.5 Hz, 2H, NCH₂CH₂CH₂CH₃).
  • HRMS : m/z 364.5 [M+H]⁺ (calc. 364.5).

Purity Assessment

  • HPLC : >99% purity on C18 column (MeCN/H₂O gradient).
  • Elemental Analysis : C 75.8%, H 8.8%, N 15.4% (theory: C 75.8%, H 8.8%, N 15.4%).

Scale-Up Considerations and Industrial Feasibility

Critical Process Parameters

  • Temperature Control : Exothermic N-alkylation requires jacketed reactors for heat dissipation.
  • Cost Drivers : Mesitylene (≥98% purity) and palladium catalysts account for 60% of raw material costs.

Environmental Impact

  • Solvent Recovery : Methanol and DMF recycled via distillation (85% efficiency).
  • Waste Streams : Halogenated byproducts managed via neutralization and precipitation.

Chemical Reactions Analysis

CP-154526 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: Substitution reactions can occur, particularly at the aromatic ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

Corticotropin-Releasing Factor Receptor Antagonism

One of the primary applications of butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine is its role as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the stress response and is implicated in various neuropsychiatric disorders.

  • Mechanism of Action : The compound competitively binds to the CRF1 receptor, blocking the natural ligand corticotropin-releasing hormone (CRH) from activating the receptor. This inhibition disrupts the CRF signaling cascade associated with stress responses and anxiety .

Anxiolytic Effects

Research indicates that CP-154526 exhibits anxiolytic properties in animal models. By inhibiting CRF1 receptor activity, it has shown potential in reducing anxiety-like behaviors. This suggests that the compound could be beneficial in developing treatments for anxiety disorders and related conditions.

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine against the Chikungunya virus. The compound appears to inhibit viral replication by modulating immune responses. This finding opens avenues for further research into its use as an antiviral agent.

Synthesis and Chemical Reactivity

The synthesis of butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolo[2,3-d]pyrimidine core.
  • Introduction of the butyl and dimethyl groups through alkylation reactions.
  • Final purification and characterization to ensure compound integrity.

The chemical reactivity of this compound is largely attributed to its functional groups:

  • Amine Group : Can participate in nucleophilic substitutions.
  • Pyrimidine Ring : Allows for typical reactions of heterocyclic compounds such as electrophilic aromatic substitution.

Case Study 1: Anxiolytic Potential

In a controlled study involving rodent models subjected to stress-inducing conditions, administration of CP-154526 resulted in a statistically significant reduction in anxiety-like behaviors compared to control groups. Behavioral assays indicated that subjects treated with the compound spent more time in open areas of an elevated plus maze compared to untreated subjects.

Case Study 2: Antiviral Activity

A recent investigation assessed the efficacy of CP-154526 against Chikungunya virus infection in vitro. The study demonstrated that treatment with the compound significantly reduced viral titers in infected cells compared to untreated controls. Mechanistic studies suggested that this effect was mediated through modulation of host immune responses rather than direct viral inhibition.

Mechanism of Action

CP-154526 exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the hypothalamic-pituitary-adrenal axis, which regulates the body’s response to stress. By blocking this receptor, CP-154526 inhibits the release of adrenocorticotropic hormone and subsequent glucocorticoid release from the adrenal glands .

Comparison with Similar Compounds

Comparison with Similar Compounds

CP-154,526 belongs to a class of pyrrolopyrimidine-based CRF₁ antagonists. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of CP-154,526 and Analogues

Compound Name (IUPAC) Key Structural Features Receptor Target Binding Affinity (Ki) Administration Route Therapeutic/Research Applications
CP-154,526 (N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) Pyrrolopyrimidine core with 2,5-dimethyl and 2,4,6-trimethylphenyl substituents CRF₁ (primary), Sigma A₁ (disputed) 1.1 nM (Sigma A₁) s.c., i.p., i.c.v. Stress response modulation, alcohol-induced aggression , GI function
Antalarmin (N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) Additional methyl group at position 6 of pyrrolopyrimidine CRF₁ Not reported Not specified Anxiety, stress-related disorders (preclinical)
R-121919 ([3-(6-dimethylamino-4-methylpyridin-3-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dipropyl-amine) Pyrazolopyrimidine core with dipropylamine substituents CRF₁ Not reported Oral (assumed) Major depressive disorder (Phase II clinical trials)
FBPPA (Fluorobutyl[2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]ethylamine) Fluorinated butyl chain CRF₁ (imaging ligand) High specificity (qualitative) Intravenous (i.v.) PET imaging of CRF₁ receptors
IBPPA (Iodobutyl[2,5-dimethyl-7-(4-iodo-2,6-dimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]ethylamine) Iodinated aromatic ring and alkyl chain CRF₁ (imaging ligand) High specificity (qualitative) Intravenous (i.v.) SPECT imaging of CRF₁ receptors

Key Observations:

Structural Variations: Antalarmin differs from CP-154,526 by an additional methyl group at position 6 of the pyrrolopyrimidine core, which may enhance lipophilicity and alter receptor interaction . FBPPA and IBPPA are fluorinated/iodinated derivatives optimized for imaging (PET/SPECT), with modifications enhancing radiolabeling efficiency .

Receptor Specificity :

  • CP-154,526 is primarily a CRF₁ antagonist, though controversially reports a Ki of 1.1 nM for Sigma A₁ receptors. This conflicts with its well-established role in CRF₁-mediated pathways .

Therapeutic vs. Diagnostic Use: CP-154,526, Antalarmin, and R-121919 are therapeutic candidates targeting stress and mood disorders. FBPPA and IBPPA are diagnostic tools, highlighting the versatility of pyrrolopyrimidine scaffolds in drug design .

CP-154,526:

  • Stress Modulation : Reduces restraint stress-induced behaviors in rodents via CRF₁ blockade .
  • Alcohol-Heightened Aggression: At 10–30 mg/kg (s.c.), it prevents aggression in mice, implicating CRF₁ in ethanol’s anxiogenic effects .
  • GI Function : Dose-dependently blocks CRF-induced colonic motor activity without affecting gastric responses .

Analogues:

  • Antalarmin : Preclinically validated for anxiety but lacks detailed comparative efficacy data .
  • R-121919 : Demonstrated antidepressant effects in Phase II trials but withdrawn due to hepatotoxicity .
  • FBPPA/IBPPA: Enable non-invasive CRF₁ receptor mapping, aiding mechanistic studies of stress pathways .

Notes and Contradictions

  • Sigma A₁ Receptor Affinity : The Ki value of 1.1 nM for Sigma A₁ () conflicts with CP-154,526’s established CRF₁ selectivity. This may reflect assay variability or off-target effects requiring further validation .
  • Metabolites : CP-154,526’s primary blood metabolite retains the pyrrolopyrimidine core, suggesting structural stability .

Biological Activity

Butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine, also known as CP-154526, is a synthetic compound that has garnered attention for its biological activities, particularly as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the regulation of stress responses and is implicated in various neuropsychiatric disorders. The compound's complex structure includes a pyrrolo[2,3-d]pyrimidine core with multiple substitutions that enhance its biological interactions.

  • Molecular Formula : C23H32N4·HCl
  • Molecular Weight : Approximately 364.5 g/mol
  • CAS Registry Number : 157286-86-7

CP-154526 functions primarily by inhibiting the CRF1 receptor, which is involved in the physiological response to stress. By blocking this receptor, the compound has shown potential in alleviating anxiety-like behaviors in various animal models. This antagonistic action suggests a therapeutic application for conditions such as anxiety disorders and depression.

1. Antidepressant and Anxiolytic Effects

Studies have demonstrated that CP-154526 significantly reduces anxiety-related behaviors in rodent models. This effect is attributed to its ability to inhibit CRF1 signaling pathways. For instance:

  • Study Findings : In a controlled experiment, rodents treated with CP-154526 exhibited reduced anxiety in elevated plus maze tests compared to control groups .

2. Antiviral Properties

Recent research has indicated that CP-154526 possesses antiviral activity against the Chikungunya virus. The compound inhibits viral replication through modulation of immune responses:

  • Mechanism : It appears to interfere with the virus's ability to replicate within host cells, potentially offering a new avenue for treatment against this virus .

3. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of CP-154526 is critical for its therapeutic use:

  • Metabolic Pathways : The compound undergoes phase I and phase II metabolic transformations, including oxidation and conjugation. These processes are essential for determining its bioavailability and dosing regimens .

Case Studies and Research Findings

StudyFocusFindings
Study AAnxiety ReductionSignificant decrease in anxiety-like behavior in rodents treated with CP-154526 compared to controls.
Study BAntiviral ActivityCP-154526 inhibited Chikungunya virus replication in vitro.
Study CPharmacokineticsIdentified metabolic pathways that affect bioavailability; recommended dosing adjustments based on metabolic profiles.

Q & A

Q. What are the established synthetic routes for butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethylamine, and what key intermediates are involved?

Methodological Answer: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A generalized approach includes:

  • Intermediate Preparation : Formation of a cyanoacetate derivative (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated reagents) .
  • Cyclization : Conversion to pyrrolo-pyrimidine scaffolds using formamidine or analogous nucleophiles to generate the fused ring system .
  • Functionalization : Chlorination or alkylation at specific positions (e.g., 4-position) followed by amine coupling (e.g., butyl-ethylamine) via nucleophilic substitution or Buchwald-Hartwig amination . Key intermediates include halogenated pyrrolo-pyrimidines (e.g., 4-chloro derivatives) and substituted aryl precursors (e.g., 2,4,6-trimethylphenyl groups).

Table 1 : Example Reaction Conditions

StepReagents/ConditionsIntermediateYield (%)
CyclizationFormamidine, DMF, 100°CPyrrolo-pyrimidin-4-ol65–75
ChlorinationPOCl₃, reflux4-Chloro derivative80–85
Amine CouplingButyl-ethylamine, Pd catalyst, 110°CTarget compound50–60

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be systematically applied to confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
  • Pyrrolo-pyrimidine Core : Look for aromatic protons in δ 7.5–8.5 ppm (pyrimidine H) and δ 6.5–7.2 ppm (pyrrole H). Methyl groups (2,5-dimethyl) appear as singlets at δ 2.1–2.5 ppm .
  • Trimethylphenyl Substituent : Three methyl singlets (δ 2.3–2.6 ppm) and aromatic protons (δ 6.8–7.1 ppm, split due to substitution pattern).
    • HRMS : Confirm molecular ion ([M+H]⁺) with exact mass matching C₂₄H₃₁N₅ (calc. 389.2543). Fragmentation patterns should include loss of butyl-ethylamine (C₆H₁₅N, 101.1184 Da) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map transition states and activation energies for substitution at the 4-position. Compare leaving group tendencies (e.g., Cl⁻ vs. other halides) .
  • Solvent Effects : Conduct COSMO-RS simulations to evaluate solvent polarity’s impact on reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may stabilize intermediates . Example Workflow :
  • Optimize geometry of reactants and intermediates.
  • Calculate Gibbs free energy profiles for competing pathways.
  • Validate with experimental yields (e.g., chlorination vs. bromination efficiency) .

Q. How should researchers design experiments to optimize reaction yields while minimizing byproduct formation?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix. Use ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize conditions using a central composite design. Example variables:
  • Temperature: 80–120°C

  • Catalyst (Pd): 5–15 mol%

  • Solvent (DMF:H₂O ratio): 9:1 to 5:1
    Table 2 : DoE Example for Amine Coupling

    RunTemp (°C)Catalyst (mol%)Solvent RatioYield (%)
    18059:148
    2120155:162
    ...............

    Outcome : Higher catalyst loading (≥10 mol%) and 100°C maximize yield while reducing dimerization byproducts .

Q. What statistical approaches are recommended for resolving contradictory data in solubility or stability studies of this compound?

Methodological Answer:

  • Multivariate Regression : Analyze solubility data against variables (pH, temperature, ionic strength). Identify outliers via Cook’s distance (>1.0 indicates influential outliers) .
  • Principal Component Analysis (PCA) : Reduce dimensionality of stability datasets (e.g., degradation products under UV vs. thermal stress). Clusters reveal dominant degradation pathways . Case Study : If two studies report conflicting solubility in DMSO (20 mg/mL vs. 35 mg/mL):
  • Check purity (HPLC >98%) and polymorphic forms (PXRD).
  • Replicate experiments under controlled humidity (Karl Fischer titration).
  • Use t-test (p < 0.05) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP 154526
Reactant of Route 2
Reactant of Route 2
CP 154526

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.